原花青素B2

概述

描述

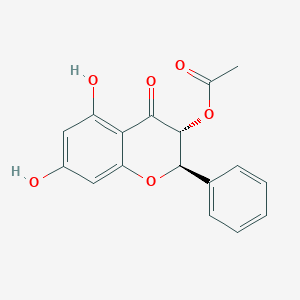

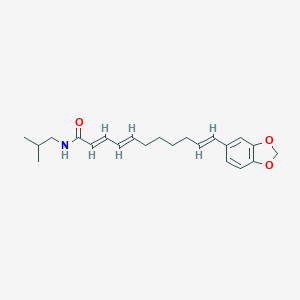

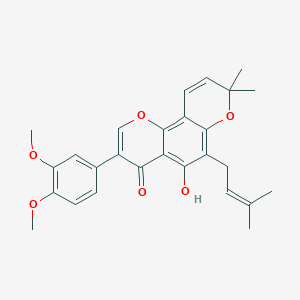

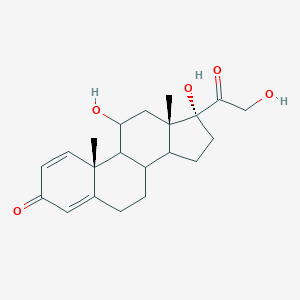

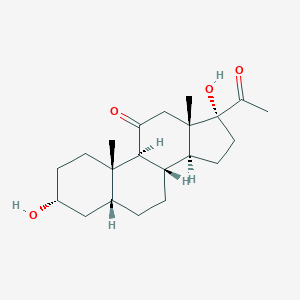

Procyanidin B2 is a type of proanthocyanidin, specifically a B-type proanthocyanidin. It is a naturally occurring polyphenolic compound found in various plants, including grapes, apples, and cocoa. Its structure consists of two epicatechin units linked by a 4β→8 bond . Procyanidin B2 is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields .

科学研究应用

Procyanidin B2 has a wide range of scientific research applications due to its bioactive properties. In chemistry, it is studied for its antioxidant and radical-scavenging activities . In biology and medicine, procyanidin B2 has been shown to inhibit the formation of advanced glycation end-products, which are associated with aging and chronic diseases . It also exhibits anti-inflammatory properties by binding and neutralizing lipopolysaccharides (LPS), reducing the release of tumor necrosis factor (TNF)-α . Additionally, procyanidin B2 is being explored for its potential in treating conditions like diabetes, atherosclerosis, and non-alcoholic fatty liver disease by modulating signaling pathways such as NF-κB, MAPK, and PI3K/Akt .

作用机制

The mechanism of action of procyanidin B2 involves its interaction with various molecular targets and pathways. It exerts its antioxidant effects by scavenging free radicals and enhancing the expression of antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway . Procyanidin B2 also modulates inflammatory responses by inhibiting the TLR4/NF-κB pathway and activating the PI3K/Akt pathway . These actions contribute to its protective effects against oxidative stress and inflammation.

安全和危害

未来方向

Procyanidin B2 has been found to have numerous bioactivities and possesses the potential to treat/prevent a wide range of human diseases, such as diabetes mellitus, diabetic complications, atherosclerosis, and non-alcoholic fatty liver disease . More research is needed to further understand its bioactivities and mechanisms of action .

生化分析

Biochemical Properties

Procyanidin B2 interacts with various enzymes, proteins, and other biomolecules. It has been shown to enhance the antioxidant system via the adenosine monophosphate-activated protein kinase (AMPK)/Nrf2/p62 signaling axis . Specifically, Procyanidin B2 treatment increases p-AMPK levels, leading to the activation of Nrf2 and promoting the expression of NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and γ-glutamylcysteine synthetase (γ-GCS) .

Cellular Effects

Procyanidin B2 has a wide range of effects on various types of cells and cellular processes. It has been shown to induce apoptosis and autophagy in gastric cancer cells by inhibiting the Akt/mTOR signaling pathway . It also reduces the viability of cells in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of Procyanidin B2 involves its interaction with various biomolecules. It has been shown to inhibit the formation of advanced glycation end-products . It also inhibits the NLRP3 inflammasome pathway, reducing Interleukin-1β (Il-1β) and cathepsin B release .

Temporal Effects in Laboratory Settings

The effects of Procyanidin B2 change over time in laboratory settings. It has been shown to have antioxidant, antibacterial, anti-inflammatory, and anti-tumor properties

Dosage Effects in Animal Models

In animal models, the effects of Procyanidin B2 vary with different dosages. It has been shown to significantly reduce plasma lipid and parathyroid hormone levels, increase net calcium absorption and storage capacity, and ameliorate the reduction in bone mineral, femoral calcium content, and maximum loading capacity in high-fat diet-fed mice .

Metabolic Pathways

Procyanidin B2 is involved in various metabolic pathways. It has been shown to be metabolized into 53 metabolites, including 24 new metabolites . These metabolites were detected as metabolites of Procyanidin B2, and 45 of them were tentatively identified .

Transport and Distribution

Procyanidin B2 is transported and distributed within cells and tissues. The conjugated reaction of free Procyanidin B2 mainly occurs in the liver, and diversified metabolite forms were observed in the small intestine .

准备方法

Synthetic Routes and Reaction Conditions: Procyanidin B2 can be synthesized through the polymerization of catechin and epicatechin units. One method involves the use of l-cysteine in the presence of citric acid to depolymerize grape seed polymeric procyanidins, resulting in the formation of bioactive galloylated procyanidin B2-3’-O-gallate . Another approach involves the radical oxidation of procyanidin B2 using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions .

Industrial Production Methods: Industrial production of procyanidin B2 typically involves the extraction from natural sources such as grape seeds, apples, and cocoa. The extraction process may include techniques like hydrophilic interaction chromatography (HILIC) to isolate and purify the compound .

化学反应分析

Types of Reactions: Procyanidin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to procyanidin A2 through radical oxidation using DPPH radicals .

Common Reagents and Conditions: Common reagents used in the reactions of procyanidin B2 include DPPH radicals for oxidation and l-cysteine for depolymerization. The reaction conditions often involve neutral pH and specific temperatures to optimize the yield and purity of the products .

Major Products Formed: The major products formed from the reactions of procyanidin B2 include procyanidin A2 and galloylated procyanidin B2-3’-O-gallate. These products retain the antioxidant properties of the parent compound and may exhibit enhanced bioactivity .

相似化合物的比较

Procyanidin B2 is part of a larger group of proanthocyanidins, which include other B-type procyanidins like procyanidin B1 and procyanidin B3. These compounds share similar structures but differ in the specific linkages between the catechin and epicatechin units . Procyanidin B2 is unique in its ability to be converted to procyanidin A2 through radical oxidation . Other similar compounds include flavonoids like catechin and epicatechin, which are the building blocks of procyanidins . Compared to these compounds, procyanidin B2 exhibits distinct bioactivities and potential health benefits, making it a valuable subject of study in various scientific fields .

属性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-NFJBMHMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028797 | |

| Record name | Procyanidin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29106-49-8 | |

| Record name | Procyanidin B2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN B2, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L88HKE854X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: How does Procyanidin B2 exert its antioxidant effects?

A1: Procyanidin B2 demonstrates antioxidant activity through multiple mechanisms. It effectively scavenges reactive oxygen species (ROS) [, , , ]. Additionally, it promotes the nuclear translocation of Nrf2 [, ], a transcription factor that regulates the expression of antioxidant enzymes like HO-1 and NQO1 [].

Q2: Does Procyanidin B2 impact inflammatory pathways?

A2: Yes, research suggests Procyanidin B2 inhibits the production of pro-inflammatory cytokines like IL-1β []. It achieves this by suppressing the NF-κB signaling pathway [, ], a key regulator of inflammation, and by reducing the expression of COX-2 and iNOS [, ].

Q3: What are the potential benefits of Procyanidin B2 in cardiovascular health?

A3: Procyanidin B2 demonstrates potential cardiovascular benefits through its vasodilatory properties []. Studies suggest it induces endothelium-dependent relaxation in human internal mammary arteries, primarily through increased nitric oxide (NO) synthesis [].

Q4: Does Procyanidin B2 interact with mitochondria?

A4: Yes, research indicates that Procyanidin B2 directly influences mitochondrial function. It can stimulate substrate-driven respiration at lower concentrations, while higher concentrations may inhibit respiration, suggesting a potential role in regulating mitochondrial energy production [, ].

Q5: Can Procyanidin B2 protect against liver injury?

A5: Studies show Procyanidin B2 exhibits protective effects against CCl4-induced liver injury in mice []. It reduces oxidative stress by enhancing the activity of antioxidant enzymes (SOD, CAT, GSH-Px) [] and suppressing inflammatory responses in liver tissues [].

Q6: What is the role of Procyanidin B2 in mitigating schizophrenia-like symptoms?

A6: Studies in cuprizone-induced schizophrenia models suggest that Procyanidin B2 may improve behavioral impairment and protect myelin integrity []. This effect is attributed to its ability to regulate oxidative stress through the Nrf2 pathway, as evidenced by increased expression of HO-1 and NQO1 [].

Q7: What is the molecular formula and weight of Procyanidin B2?

A7: Procyanidin B2 has the molecular formula C30H26O12 and a molecular weight of 578.5 g/mol.

Q8: What analytical techniques are used to identify and quantify Procyanidin B2?

A8: Several analytical methods are employed for Procyanidin B2 analysis. High-performance liquid chromatography (HPLC) coupled with various detectors, including diode array detection (DAD) [, , , ], mass spectrometry (MS) [, ], and electrospray ionization tandem mass spectrometry (ESI-MS/MS) [, , ], is commonly used for identification and quantification in various matrices.

Q9: How is Procyanidin B2 typically isolated and purified from natural sources?

A9: Procyanidin B2 can be isolated from natural sources like grape seeds or bark powder from plants of the Uncaria rhynchophylla genus using extraction and purification methods. These methods often involve solvents and chromatographic techniques to separate and purify the compound [].

Q10: How do structural modifications, such as galloylation, affect the activity of Procyanidin B2?

A10: Studies indicate that galloylation, the addition of galloyl groups, significantly influences the bioactivity of Procyanidin B2. For instance, galloylated Procyanidin B2 dimers exhibit stronger inhibition of 3T3-L1 preadipocyte differentiation than their ungalloylated counterparts, likely due to their increased lipid raft-disrupting potency [].

Q11: Does the degree of polymerization of proanthocyanidins, like Procyanidin B2, influence their metabolism by the gut microbiome?

A11: Yes, research suggests that the degree of polymerization influences the metabolism of proanthocyanidins. In ulcerative colitis models, healthy microbiomes exhibited a higher capacity to metabolize procyanidin dimers, including Procyanidin B2, than trimers [].

Q12: What is known about the stability of Procyanidin B2 under different conditions?

A12: The stability of Procyanidin B2 can be influenced by factors like temperature, pH, and the presence of other compounds. For example, in a study examining the stability of Procyanidin B2 in model wine solutions, the presence of acetaldehyde was found to influence its degradation rate []. Further research is needed to fully elucidate its stability profile under various conditions.

Q13: How is Procyanidin B2 metabolized in vivo?

A13: Following oral administration, Procyanidin B2 undergoes significant metabolism by the gut microflora, resulting in various phenolic acid metabolites [, ]. These metabolites are believed to contribute to its biological effects [, ].

Q14: What is the safety profile of Procyanidin B2?

A14: While Procyanidin B2 is generally considered safe as a natural component of many foods, further research is needed to fully understand its potential for toxicity and long-term effects, particularly at high doses.

Q15: Have any specific drug delivery strategies been explored for Procyanidin B2?

A15: While specific drug delivery strategies for Procyanidin B2 are still under investigation, encapsulation techniques and nanoparticle formulations are being explored to enhance its stability, solubility, and targeted delivery to specific tissues.

Q16: Have computational methods been applied to study Procyanidin B2?

A16: Yes, computational chemistry and modeling techniques, such as molecular docking [, , ] and molecular dynamics simulations [, , ], have been employed to investigate the interactions of Procyanidin B2 with potential target proteins, such as SARS-CoV-2 main protease.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。